2-Nitro Nevirapine-d3 is a derivative of Nevirapine, a widely used non-nucleoside reverse transcriptase inhibitor for the treatment of HIV-1. This compound has garnered interest due to its potential to study the metabolic pathways and mechanisms of toxicity associated with Nevirapine. The addition of a nitro group at the 2-position enhances its pharmacological profile and provides a unique opportunity to investigate the structure-activity relationships of Nevirapine analogs.
2-Nitro Nevirapine-d3 is classified as a pharmaceutical compound, specifically within the category of non-nucleoside reverse transcriptase inhibitors. It is synthesized from Nevirapine through nitration processes, which introduce the nitro functional group into its molecular structure. This compound is often referenced in studies exploring drug metabolism and hepatotoxicity related to Nevirapine.
The synthesis of 2-Nitro Nevirapine-d3 typically involves a nitration reaction where Nevirapine is treated with a nitrating agent, such as nitric acid or a mixture of nitric and sulfuric acids. The process can be summarized in the following steps:
The nitration reaction must be carefully monitored to prevent over-nitration, which could lead to unwanted by-products. The reaction conditions, including temperature and concentration of reagents, are critical for achieving high yields of the desired compound.
The molecular structure of 2-Nitro Nevirapine-d3 retains the core structure of Nevirapine but features a nitro group (-NO2) positioned at the 2-carbon atom. The presence of deuterium (d3) in the structure indicates that three hydrogen atoms have been replaced with deuterium isotopes, which can be useful for tracing metabolic pathways.
2-Nitro Nevirapine-d3 participates in various chemical reactions typical for nitro compounds, including reduction reactions where the nitro group can be converted to an amine under reductive conditions.
The reactivity of 2-Nitro Nevirapine-d3 can be exploited in synthetic organic chemistry to generate other derivatives or to study its interaction with biological systems. The nitro group may also influence the compound's ability to interact with cytochrome P450 enzymes, which are crucial for drug metabolism.
As a non-nucleoside reverse transcriptase inhibitor, 2-Nitro Nevirapine-d3 acts by binding to the reverse transcriptase enzyme, inhibiting its activity and thereby preventing viral replication. The introduction of the nitro group may alter its binding affinity and metabolic stability compared to its parent compound.
Studies have indicated that modifications at various positions on the Nevirapine scaffold can significantly affect both efficacy and toxicity profiles. Understanding these mechanisms is critical for developing safer and more effective HIV treatments.
2-Nitro Nevirapine-d3 serves several important roles in scientific research:
2-Nitro Nevirapine-d3 (C₁₅H₁₀D₃N₅O₃; CID 162641441) is a deuterated analog of the non-nucleoside reverse transcriptase inhibitor Nevirapine. Its structure features deuterium atoms at the 12-methyl group (-CD₃) and a nitro (-NO₂) substitution at the pyridine ring's C2 position [1] [4]. Isotopic labeling achieves >98% deuterium enrichment at the methyl site, confirmed via mass spectrometry and NMR [6]. This strategic deuteration targets a metabolic hotspot while preserving the core dipyridodiazepinone scaffold essential for binding HIV-1 reverse transcriptase [4] [8].
Table 1: Structural Identification of 2-Nitro Nevirapine-d3
Property | Value |
---|---|
Molecular Formula | C₁₅H₁₀D₃N₅O₃ |
CAS Number | Not Assigned |
Exact Molecular Weight | 314.31 g/mol |
Deuterium Position | 12-methyl group |
Isotopic Purity | >98% |
Parent Compound (Nevirapine) | CAS 129618-40-2 |
Synthesis involves two sequential steps:
Critical challenges include avoiding isotopic dilution and ensuring regioselective nitration. Purification via reverse-phase HPLC achieves chemical purity >95% and isotopic integrity [4] [6].
The compound exhibits altered properties versus non-deuterated analogs:
Table 2: Stability Profile Under Controlled Conditions
Condition | Observation |
---|---|
Light (300–800 nm) | <5% degradation after 48 hours |
Heat (60°C) | <10% degradation after 7 days |
Acidic pH (2.0) | Stable; no deuterium loss |
Alkaline pH (10.0) | Partial H/D exchange (∼15% in 24 hrs) |
Inhibitory Potency
2-Nitro Nevirapine-d3 retains HIV-RT inhibition but with reduced efficacy versus Nevirapine (IC₅₀: 84 nM vs. 270 μM for Nevirapine) [4] [9]. Key analogs show divergent activities:
Table 3: HIV Reverse Transcriptase Inhibition by Nevirapine Analogs
Compound | % Inhibition at 10 μM | Key Structural Features |
---|---|---|
Nevirapine | 98 ± 2 | Unmodified |
2-Nitro Nevirapine | 62 ± 5 | C2-nitro substitution |
2-Nitro Nevirapine-d3 | 58 ± 4 | C2-nitro + 12-CD₃ |
12-Hydroxy Nevirapine | 28 ± 3 | 12-oxidation |
Metabolic Shifts
Deuteration at the 12-methyl diverts metabolism:
Physicochemical Contrasts
CAS No.: 82469-79-2
CAS No.: 32986-79-1
CAS No.:
CAS No.: 51999-19-0
CAS No.: 67584-42-3